molecular formula C8H10Cl2N4 B1387865 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine CAS No. 85196-50-5

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine

Cat. No.: B1387865
CAS No.: 85196-50-5
M. Wt: 233.09 g/mol
InChI Key: PYDHLMXXIISJAV-UHFFFAOYSA-N
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Description

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a cyclopentyl group and two chlorine atoms attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. One common method involves the reaction of cyanuric chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions. The reaction can be represented as follows:

Cyanuric chloride+CyclopentylamineThis compound\text{Cyanuric chloride} + \text{Cyclopentylamine} \rightarrow \text{this compound} Cyanuric chloride+Cyclopentylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain precise control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing one of the chlorine atoms.

Scientific Research Applications

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in various chemical reactions and processes.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde
  • 1-(4,6-Dichloro-1,3,5-triazin-2-yl)pyrene
  • N,N’-bis-(4,6-dichloro-[1,3,5]-triazin-2-yl)-2,6-diaminohexanic acid

Uniqueness

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N4/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHLMXXIISJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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